molecular formula C29H39ClN6O6S B1191715 CEP-28122 mesylate salt

CEP-28122 mesylate salt

カタログ番号 B1191715
分子量: 635.17
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,

科学的研究の応用

Development and Manufacturing

  • Optimized Manufacturing Process : The development of CEP-28122 included an optimized process for manufacturing preclinical and clinical supplies. This process involved a selective nitration strategy, a one-pot transfer hydrogenation, and an enzymatic resolution of a critical intermediate. The discovery of a novel, stable, mixed mesylate hydrochloride salt of the active pharmaceutical ingredient (API) was a key advancement (Allwein et al., 2012).

Pharmacological Profile

  • Potent ALK Inhibitor : CEP-28122 is identified as a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which is activated in various human cancer types. The compound demonstrates concentration-dependent inhibition of ALK-positive cells in different cancer types, including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma. Its antitumor activity was significant in xenograft models in mice (Cheng et al., 2011).

Comparative Analysis with Other Salts

  • Salt Form Selection for LY333531 : A comparative study of different salt forms, including mesylate, for LY333531 (a protein kinase C(beta) inhibitor) showed that mesylate offered superior bioavailability due to its higher solubility. This study exemplifies the importance of salt form selection in drug development, which can be relevant for understanding the properties of CEP-28122 mesylate salt (Engel et al., 2000).

Stability and Solubility Considerations

  • Impact of Salt Form on Stability : The stability of pharmaceutical compounds can be influenced by their salt form. For instance, the mesylate salt form was found to provide better stability under certain conditions compared to other salts, highlighting the significance of selecting appropriate salt forms in pharmaceutical development (Badawy, 2001).

特性

製品名

CEP-28122 mesylate salt

分子式

C29H39ClN6O6S

分子量

635.17

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。